molecular formula C16H21N3O2 B2920480 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034425-59-5

6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2920480
CAS No.: 2034425-59-5
M. Wt: 287.363
InChI Key: ZRSFMVQIUPNZLL-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic compound of interest in both academic and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis:

  • Formation of the Pyridazinone Core: : Starting with cyclopropylamine, the pyridazinone core can be synthesized through a series of condensation reactions.

  • Incorporation of the Hexahydrocyclopenta[c]pyrrole Ring: : This step generally involves nucleophilic substitution reactions, followed by cyclization under controlled conditions to ensure ring formation.

  • Final Coupling and Oxidation: : The final compound is obtained through coupling reactions involving intermediates, followed by oxidation to introduce the oxo group.

Industrial Production Methods: : On an industrial scale, the process may be optimized through:

  • High-throughput screening: of reaction conditions.

  • Catalysis: to improve yield and reduce reaction times.

  • Automation: to ensure precision in multi-step syntheses.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce additional oxo groups.

  • Reduction: : Certain functional groups can be reduced under appropriate conditions.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify specific parts of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides for alkylation, acyl halides for acylation.

Major Products

  • Oxidation: : Formation of additional ketone or aldehyde groups.

  • Reduction: : Conversion to alcohols or amines.

  • Substitution: : Introduction of new alkyl or acyl groups.

Chemistry

  • Synthesis of Derivatives: : The compound serves as a scaffold for synthesizing various derivatives with potential pharmacological properties.

Biology

  • Enzyme Inhibition Studies: : Its structural features make it suitable for studying inhibition mechanisms of certain enzymes.

Medicine

  • Drug Development: : Its complex structure and biological activity can be leveraged in the development of novel therapeutic agents.

Industry

  • Material Science: : It can be used in the synthesis of novel materials with unique properties, such as conductive polymers.

Mechanism of Action

Mechanism: : The compound exerts its effects by interacting with specific molecular targets, leading to modulation of biochemical pathways.

Molecular Targets and Pathways

  • Enzyme Interaction: : Binding to enzyme active sites, altering their activity.

  • Receptor Modulation: : Interacting with cellular receptors to induce or inhibit signal transduction pathways.

Similar Compounds

  • 6-Cyclopropyl-2-(2-(tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one: : Shares a similar core structure but differs in saturation.

  • 6-Cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-aminoethyl)pyridazin-3(2H)-one: : Similar scaffold with an amino group instead of an oxo group.

This comprehensive overview should provide you with a solid foundation on 6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one. Want to dive deeper into any specific aspect?

Properties

IUPAC Name

2-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-7-6-14(11-4-5-11)17-19(15)10-16(21)18-8-12-2-1-3-13(12)9-18/h6-7,11-13H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSFMVQIUPNZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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